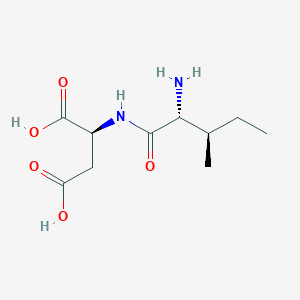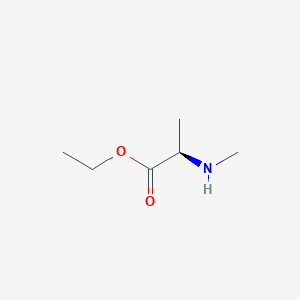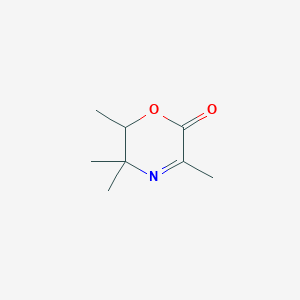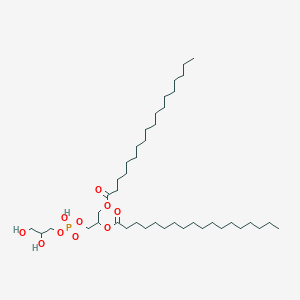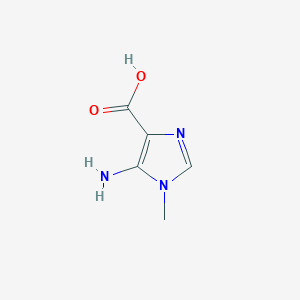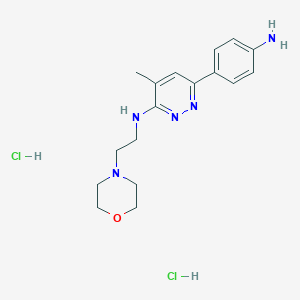
4-Morpholineethanamine, N-(6-(4-aminophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride, hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Morpholineethanamine, N-(6-(4-aminophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride, hydrate is a chemical compound that has significant importance in scientific research. It is commonly known as MPA or Metapramine. This chemical compound has been widely used in various fields of research, including pharmacology, biochemistry, and physiology. The purpose of
作用机制
The mechanism of action of MPA is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and anxiety. MPA also acts as an antagonist at the alpha-1 adrenergic receptor, which is involved in the regulation of blood pressure.
生化和生理效应
MPA has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are associated with an improvement in mood and a reduction in anxiety. MPA has also been found to reduce the levels of cortisol, which is a hormone that is associated with stress.
实验室实验的优点和局限性
One of the main advantages of using MPA in lab experiments is its well-established pharmacological properties. It has been extensively studied and its effects are well documented. However, one of the limitations of using MPA is that it can have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of MPA in scientific research. One potential area of research is the development of new antidepressant and anxiolytic drugs based on the structure of MPA. Another potential area of research is the development of new drugs that target the alpha-1 adrenergic receptor. Additionally, MPA could be used as a tool to study the role of serotonin and norepinephrine in the regulation of mood and anxiety.
Conclusion:
In conclusion, 4-Morpholineethanamine, N-(6-(4-aminophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride, hydrate, or MPA, is a chemical compound that has significant importance in scientific research. It has been widely used in various fields of research, including pharmacology, biochemistry, and physiology. MPA has antidepressant, anxiolytic, and anticonvulsant properties, making it a potential therapeutic agent for the treatment of depression, anxiety disorders, and epilepsy. The future directions for the use of MPA in scientific research include the development of new drugs based on its structure and the study of its role in the regulation of mood and anxiety.
合成方法
The synthesis of MPA involves the reaction of 4-methyl-3-pyridazineamine with 4-aminobenzonitrile in the presence of morpholine. The reaction is carried out in a solvent such as ethanol, and the resulting product is purified by recrystallization. The dihydrochloride salt of MPA is obtained by treating the free base with hydrochloric acid. The final product is obtained as a hydrate, which is a crystalline solid.
科学研究应用
MPA has been widely used in scientific research, particularly in the field of pharmacology. It has been found to have antidepressant and anxiolytic properties, making it a potential therapeutic agent for the treatment of depression and anxiety disorders. MPA has also been found to have anticonvulsant properties, making it a potential treatment for epilepsy.
属性
CAS 编号 |
118269-96-8 |
|---|---|
产品名称 |
4-Morpholineethanamine, N-(6-(4-aminophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride, hydrate |
分子式 |
C17H25Cl2N5O |
分子量 |
386.3 g/mol |
IUPAC 名称 |
6-(4-aminophenyl)-4-methyl-N-(2-morpholin-4-ylethyl)pyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C17H23N5O.2ClH/c1-13-12-16(14-2-4-15(18)5-3-14)20-21-17(13)19-6-7-22-8-10-23-11-9-22;;/h2-5,12H,6-11,18H2,1H3,(H,19,21);2*1H |
InChI 键 |
GPVRKTZILCJOQU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=C(C=C3)N.Cl.Cl |
规范 SMILES |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=C(C=C3)N.Cl.Cl |
其他 CAS 编号 |
118269-96-8 |
同义词 |
6-(4-aminophenyl)-4-methyl-N-(2-morpholin-4-ylethyl)pyridazin-3-amine dihydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



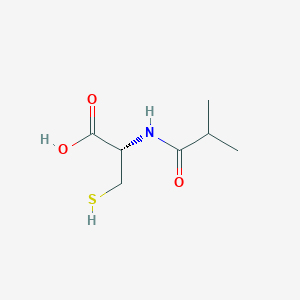
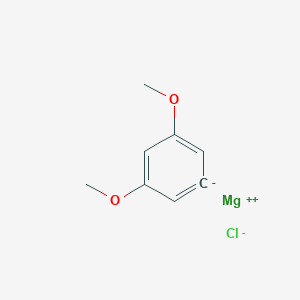
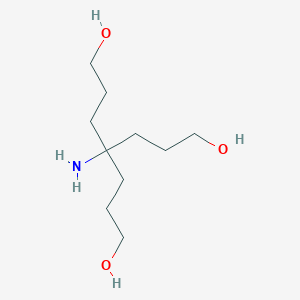
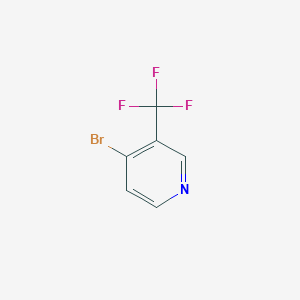
![3-Oxatetracyclo[5.2.2.01,6.02,4]undecane](/img/structure/B54370.png)
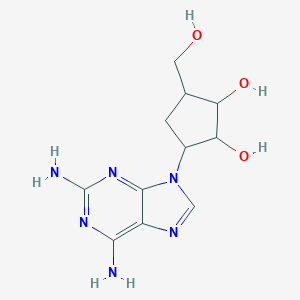
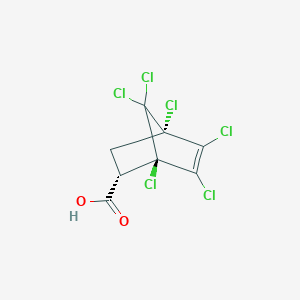

![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B54376.png)
